Ethylenediamine, N,N'-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride
Description
Ethylenediamine, N,N'-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is a polyfunctional alkylating agent characterized by an ethylenediamine backbone substituted with three 2-chloroethyl groups and a secondary amine group. This compound exists as a trihydrochloride salt, enhancing its solubility and stability in aqueous environments. The 2-chloroethyl groups are critical to its reactivity, enabling alkylation of biomolecules like DNA, which is associated with cytotoxic effects . Such agents are historically significant as chemotherapeutic drugs and chemical warfare agents due to their DNA crosslinking properties .
Properties
CAS No. |
63918-35-4 |
|---|---|
Molecular Formula |
C10H25Cl6N3 |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
2-chloroethyl-bis[2-(2-chloroethylazaniumyl)ethyl]azanium;trichloride |
InChI |
InChI=1S/C10H22Cl3N3.3ClH/c11-1-4-14-6-9-16(8-3-13)10-7-15-5-2-12;;;/h14-15H,1-10H2;3*1H |
InChI Key |
ONGVWYHEJMAKBW-UHFFFAOYSA-N |
Canonical SMILES |
C(C[NH+](CC[NH2+]CCCl)CCCl)[NH2+]CCCl.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloroethylamine Hydrochloride as a Key Intermediate
A fundamental precursor in the synthesis of the target compound is 2-chloroethylamine hydrochloride , obtained from ethanolamine through chlorination and hydrochloride formation steps. The process involves:
- Step 1: Introduction of hydrogen chloride gas into ethanolamine under stirring at room temperature until the system pH reaches 2-3.
- Step 2: Addition of an organic acid (e.g., adipic acid) followed by heating to around 120-160°C with continuous hydrogen chloride gas flow, facilitating reaction and simultaneous removal of water by distillation.
- Step 3: Cooling the reaction mixture, adding absolute ethanol, filtering, and drying to obtain 2-chloroethylamine hydrochloride with high purity (about 99.3% by gas chromatography) and yield (~92.2%).
Reaction parameters and conditions are summarized in Table 1.
| Step | Reagents/Conditions | Parameters | Outcome |
|---|---|---|---|
| 1 | Ethanolamine + HCl gas | Flow rate: 300-500 mL/min; pH 2-3; 45-75 min | Formation of hydrochloride salt |
| 2 | Organic acid (propionic, butyric, glutaric, adipic acid) + HCl gas | Temp: 120-160°C; 2-5 h reaction; water removal by distillation | Chlorination and stabilization |
| 3 | Absolute ethanol + filtration + drying | Drying at 50-60°C under vacuum | Pure 2-chloroethylamine hydrochloride |
This method ensures a controlled chlorination and stabilization of the amine hydrochloride salt, which is crucial for subsequent synthetic steps.
Preparation of Ethylenediamine, N,N'-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, Trihydrochloride
While direct preparation methods for the exact compound name are scarce, related nitrogen mustard derivatives are synthesized by chlorination of ethylenediamine derivatives followed by hydrochloride salt formation. The general approach involves:
- Chlorination of ethylenediamine derivatives: Introduction of 2-chloroethyl groups to the nitrogen atoms.
- Formation of hydrochloride salts: Using hydrogen chloride gas or hydrochloric acid to stabilize the compound as trihydrochloride salt.
- Purification: Crystallization and drying under controlled conditions to obtain high-purity product.
The preparation of the target compound likely follows analogous principles as those used in the synthesis of related bis(2-chloroethyl)amine derivatives, with controlled chlorination and salt formation steps.
Advanced Synthesis via Phosphorylation and Cyclocondensation (Contextual for Related Compounds)
For structurally related compounds such as cyclophosphamide, a nitrogen mustard derivative with therapeutic applications, the synthesis involves:
- Reaction of bis(2-chloroethyl)amine hydrochloride with phosphorous oxychloride in the presence of a base (e.g., triethylamine) in an inert organic solvent (e.g., methylene chloride).
- Subsequent cyclocondensation with 3-aminopropan-1-ol , yielding the cyclic oxazaphosphorine structure.
- Careful control of temperature (-15 to 40°C) and stoichiometry to maximize yield and purity.
- Purification steps including washing with diluted hydrochloric acid, drying over drying agents, filtration through silica gel, and recrystallization.
This method, although specific to cyclophosphamide, illustrates the careful control of reaction conditions needed for chlorinated ethylenediamine derivatives and highlights the importance of minimizing exposure to moisture and toxic intermediates.
Detailed Research Findings and Data
Yield and Purity Data
- The preparation of 2-chloroethylamine hydrochloride achieved yields of approximately 92.2% with gas chromatography purity of 99.3% under optimized conditions.
- The use of organic acids such as adipic acid in the chlorination step improves reaction efficiency and product stability.
- Controlled hydrogen chloride gas flow rates (300-500 mL/min) and reaction times (45-75 minutes for initial chlorination) are critical parameters.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents & Conditions | Key Parameters | Outcome & Notes |
|---|---|---|---|
| Chlorination of ethanolamine | Ethanolamine + HCl gas + organic acid | 120-160°C, 2-5 h, pH 2-3, HCl flow 300-500 mL/min | 2-chloroethylamine hydrochloride, 92% yield, 99.3% purity |
| Formation of trihydrochloride salt | Hydrogen chloride gas or HCl acid | Room temp to moderate heating | Stable trihydrochloride salt |
| Phosphorylation & cyclocondensation* | Bis(2-chloroethyl)amine hydrochloride + POCl3 + 3-aminopropan-1-ol + base (triethylamine) | -15 to 40°C, inert solvent (methylene chloride) | Cyclophosphamide (related compound), high purity, single vessel synthesis |
| Purification | Filtration, washing (acidic and basic), drying, recrystallization | Controlled temperature, silica gel filtration | High purity, removal of impurities and solvents |
*Note: This stage is relevant for structurally related nitrogen mustard derivatives and provides insights into handling chlorinated ethylenediamine compounds.
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other functional groups in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with higher oxidation states.
Scientific Research Applications
Anticancer Therapeutics
Ethylenediamine derivatives are primarily known for their role as alkylating agents in chemotherapy. The compound acts by forming cross-links with DNA, leading to cell death, particularly in rapidly dividing cancer cells.
Case Study: Nitrogen Mustard Analogues
Research has shown that nitrogen mustards, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that the compound effectively inhibited the growth of leukemia cells in vitro, showcasing its potential as a chemotherapeutic agent .
Biochemical Research
The compound is utilized in biochemical assays to study cellular mechanisms and drug interactions. Its ability to modify nucleophilic sites on proteins makes it a valuable tool for probing protein function and interactions.
Case Study: Protein Modification
In a study focusing on enzyme activity modulation, researchers used this compound to selectively modify cysteine residues in proteins. This modification led to a significant alteration in enzyme kinetics, demonstrating the utility of ethylenediamine derivatives in protein engineering .
Synthesis of Other Compounds
Ethylenediamine derivatives serve as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The reactivity of the chloroethyl groups allows for further functionalization, making it a versatile building block in organic synthesis.
Data Table: Synthetic Pathways
| Starting Material | Reaction Type | Product |
|---|---|---|
| Ethylenediamine + Chloroethylamine | Alkylation | N,N'-Bis(2-chloroethyl)ethylenediamine |
| N,N'-Bis(2-chloroethyl)ethylenediamine + Amine | Substitution | New nitrogen-containing compounds |
Safety Data Sheet Highlights
- Hazard Classification : Carcinogenic
- Recommended PPE : Gloves, goggles, lab coat
- First Aid Measures : In case of skin contact, wash thoroughly with soap and water; seek medical attention if symptoms persist.
Mechanism of Action
The mechanism of action of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride involves its interaction with molecular targets through the chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a broader class of nitrogen mustards and chloroethylamine derivatives. Below is a comparative analysis with structurally related compounds:
Biological Activity
Ethylenediamine, N,N'-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride, commonly known as a nitrogen mustard compound, is a derivative of ethylenediamine that exhibits significant biological activity, particularly in the context of its cytotoxic properties. This compound is often studied for its potential applications in cancer therapy due to its ability to alkylate DNA and disrupt cellular processes.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 400.0 g/mol. Its structural representation can be summarized as follows:
- IUPAC Name : 2-chloroethyl-bis[2-(2-chloroethylazaniumyl)ethyl]azanium;trichloride
- CAS Number : 63918-35-4
- SMILES Notation : C(CN(CCNCCCl)CCCl)NCCCl
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C10H25Cl6N3 |
| Molecular Weight | 400.0 g/mol |
| IUPAC Name | 2-chloroethyl-bis[2-(2-chloroethylazaniumyl)ethyl]azanium;trichloride |
| CAS Number | 63918-35-4 |
This compound functions primarily as an alkylating agent , which means it can add alkyl groups to DNA. This action leads to cross-linking of DNA strands, resulting in the disruption of DNA replication and transcription processes. The compound's mechanism involves the formation of reactive intermediates that can interact with nucleophilic sites on DNA bases, particularly guanine.
Cytotoxicity and Therapeutic Applications
The cytotoxic properties of this compound have been investigated in various studies:
- Cancer Treatment : Nitrogen mustards like this compound are used in chemotherapy regimens for cancers such as lymphoma and leukemia. They are known to induce apoptosis in rapidly dividing cells.
- Case Studies : Research indicates that compounds with similar structures have shown effectiveness against various cancer cell lines. For example, a study on nitrogen mustards demonstrated significant cytotoxic effects on human leukemia cells (K562) with IC50 values in the micromolar range .
Table 2: Summary of Biological Studies
| Study Type | Findings |
|---|---|
| In vitro studies | Significant cytotoxicity against K562 leukemia cells |
| Mechanistic studies | Induction of DNA cross-linking leading to apoptosis |
| Clinical trials | Efficacy in combination therapies for hematological malignancies |
Safety and Toxicology
While this compound shows promise in therapeutic applications, it also poses risks due to its cytotoxic nature. The compound can cause severe side effects including:
- Bone marrow suppression
- Gastrointestinal toxicity
- Potential carcinogenic effects due to DNA damage
Table 3: Toxicity Profile
| Toxicity Aspect | Description |
|---|---|
| Acute toxicity | Can cause nausea, vomiting, and diarrhea |
| Chronic exposure | Risk of secondary malignancies |
| Safety precautions | Use under controlled conditions; monitor blood counts |
Q & A
Q. What are the key synthetic routes for Ethylenediamine, N,N'-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride, and how can reaction conditions be optimized?
This compound is synthesized via multi-step alkylation of ethylenediamine derivatives. A common approach involves:
Primary alkylation : Reacting ethylenediamine with 2-chloroethylamine hydrochloride to introduce chloroethyl groups.
Secondary modification : Further alkylation with chloroethylating agents (e.g., bis(2-chloroethyl)amine derivatives) under controlled pH (8–10) and temperature (40–60°C) to minimize hydrolysis .
Purification : Ion-exchange chromatography or recrystallization in ethanol/water mixtures to isolate the trihydrochloride salt.
Q. Key optimization parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Stoichiometry : Excess chloroethylating agent (1.5–2.0 equivalents per amine group) ensures complete substitution.
- Reaction monitoring : Use HPLC or TLC with ninhydrin staining to track primary/secondary amine conversion .
Q. How is the structural integrity of this compound validated post-synthesis?
Structural confirmation requires a combination of analytical techniques:
Q. What are the stability considerations for this compound under laboratory storage conditions?
The compound is hygroscopic and prone to hydrolysis due to its trihydrochloride salt form. Stability protocols include:
- Storage : Desiccated at −20°C in amber vials to prevent light-induced degradation.
- Buffer compatibility : Avoid aqueous solutions at pH > 7, which accelerate dechlorination.
- Degradation markers : Monitor for free ethylenediamine (via HPLC) or chloride ion release (ion-selective electrode) .
Advanced Research Questions
Q. How does the compound’s alkylation efficiency compare to other nitrogen mustards in mechanistic studies?
This compound belongs to the nitrogen mustard class, which alkylates DNA via aziridinium intermediate formation. Comparative studies show:
- Reactivity : The tertiary amine in the ethylenediamine backbone enhances nucleophilic attack on DNA guanine residues (N7 position).
- Cytotoxicity : Higher than HN1 (bis(2-chloroethyl)ethylamine) due to increased crosslinking potential from multiple chloroethyl groups .
Q. What analytical strategies resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or IR spectra often arise from residual solvents or salt forms. Mitigation strategies:
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER force field) are used to:
Identify binding sites : The compound’s chloroethyl groups align with DNA’s minor groove, favoring crosslinking at 5’-GC-3’ sequences.
Predict metabolite pathways : CYP3A4-mediated N-dechloroethylation generates non-toxic ethanolamine derivatives .
Validation : Compare docking scores (ΔG ≈ −9.2 kcal/mol) with experimental IC₅₀ values in cell viability assays .
Q. What in vitro assays are optimal for evaluating its cytotoxicity while minimizing experimental artifacts?
Q. How does the compound’s pharmacokinetic profile influence experimental design in animal models?
- Bioavailability : Low oral absorption (logP = −1.2) necessitates intravenous administration.
- Half-life : ~45 minutes in murine models; dosing intervals should align with this to maintain therapeutic levels.
- Tissue distribution : High renal clearance requires monitoring for nephrotoxicity via serum creatinine/BUN levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
